molecular formula C5H9ClN2O B14041162 3-(Aminomethyl)oxetane-3-carbonitrile hydrochloride

3-(Aminomethyl)oxetane-3-carbonitrile hydrochloride

Cat. No.: B14041162
M. Wt: 148.59 g/mol
InChI Key: RMKMVOHPFXJBHU-UHFFFAOYSA-N
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Description

3-(Aminomethyl)oxetane-3-carbonitrile hydrochloride is an organic compound with the molecular formula C₄H₇ClN₂O It is a derivative of oxetane, a four-membered cyclic ether, and contains both an amino group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)oxetane-3-carbonitrile hydrochloride typically involves the reaction of oxetane derivatives with appropriate reagents to introduce the amino and nitrile groups.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)oxetane-3-carbonitrile hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and cyanating agents like sodium cyanide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

3-(Aminomethyl)oxetane-3-carbonitrile hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)oxetane-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The amino and nitrile groups can form hydrogen bonds and other interactions with biomolecules, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)oxetane-3-carbonitrile hydrochloride is unique due to its combination of an amino group and a nitrile group on the oxetane ring. This combination provides distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

Molecular Formula

C5H9ClN2O

Molecular Weight

148.59 g/mol

IUPAC Name

3-(aminomethyl)oxetane-3-carbonitrile;hydrochloride

InChI

InChI=1S/C5H8N2O.ClH/c6-1-5(2-7)3-8-4-5;/h1,3-4,6H2;1H

InChI Key

RMKMVOHPFXJBHU-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(CN)C#N.Cl

Origin of Product

United States

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